N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]adamantan-2-amine
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Overview
Description
N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]adamantan-2-amine is a complex organic compound characterized by the presence of adamantane and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]adamantan-2-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of adamantane derivatives with chlorophenyl-containing reagents under controlled conditions. The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]adamantan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert specific functional groups into their reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced with other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted adamantane derivatives.
Scientific Research Applications
N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]adamantan-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antiviral, antibacterial, and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an antiviral agent and in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]adamantan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit viral replication by targeting viral enzymes or interfere with bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
Amantadine: A well-known antiviral and antiparkinsonian drug with a similar adamantane structure.
Rimantadine: Another antiviral compound with structural similarities to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane core.
Uniqueness
N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]adamantan-2-amine is unique due to the presence of both adamantane and chlorophenyl groups, which confer distinct chemical and biological properties. This combination of structural features may enhance its efficacy and specificity in various applications compared to other similar compounds.
Properties
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]adamantan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38ClN/c1-17(30-26-22-8-18-6-19(10-22)11-23(26)9-18)27-12-20-7-21(13-27)15-28(14-20,16-27)24-2-4-25(29)5-3-24/h2-5,17-23,26,30H,6-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOJPAZGQAQZHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)Cl)NC5C6CC7CC(C6)CC5C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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